molecular formula C21H29FN4O2 B5669915 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone

4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone

Cat. No.: B5669915
M. Wt: 388.5 g/mol
InChI Key: DEIFMIPLOHDBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell antigen receptor (BCR) signaling pathway and plays a vital role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone blocks these signaling pathways and leads to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of this compound is its potential for resistance, as mutations in BTK can reduce the efficacy of BTK inhibitors.

Future Directions

For 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone include evaluating its efficacy in combination with other anti-cancer agents, as well as exploring its potential for use in other B-cell malignancies. In addition, further research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to BTK inhibitors.

Synthesis Methods

The synthesis of 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone involves several steps, starting with the reaction of 4-cyclopentyl-3-hydroxy-2-methyl-2-piperazinone with 4-fluorobenzylamine to form 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxyethyl}-2-piperazinone. This intermediate is then converted into this compound by reacting with 2-chloroacetyl chloride in the presence of triethylamine.

Scientific Research Applications

4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

Properties

IUPAC Name

4-cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)15-19-21(28)23-9-10-26(19)18-3-1-2-4-18/h5-8,18-19H,1-4,9-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIFMIPLOHDBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.